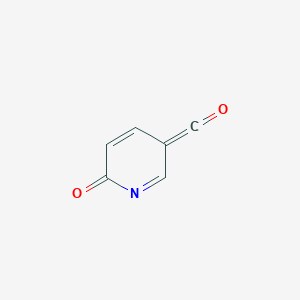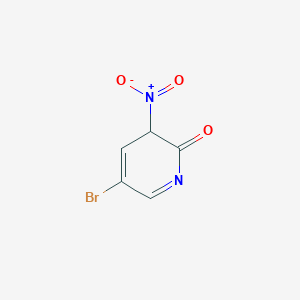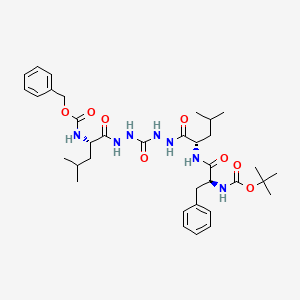
Cathepsin K inhibitor 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin K inhibitor 5 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease enzyme highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibiting cathepsin K has shown promise in increasing bone mass, improving bone microarchitecture, and strength, making it a potential therapeutic agent for conditions like osteoporosis .
Métodos De Preparación
The preparation of cathepsin K inhibitor 5 involves synthetic routes that include the use of cyanopyrimidine or a ketone as an electrophilic group. These groups are key to exerting a good inhibition effect on cathepsin K . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Análisis De Reacciones Químicas
Cathepsin K inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cysteine proteinases and other proteolytic enzymes . The major products formed from these reactions are typically derivatives that retain the inhibitory activity against cathepsin K .
Aplicaciones Científicas De Investigación
Cathepsin K inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cysteine proteases. In biology and medicine, it is primarily researched for its potential in treating metabolic bone disorders such as osteoporosis. The compound has shown efficacy in preclinical studies by increasing bone mass and improving bone microarchitecture . Additionally, it is being explored for its role in reducing cartilage degeneration in osteoarthritis models .
Mecanismo De Acción
The mechanism of action of cathepsin K inhibitor 5 involves binding to the active site of cathepsin K, thereby inhibiting its proteolytic activity. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. By inhibiting this enzyme, this compound decreases bone resorption without affecting bone deposition, leading to increased bone mineral density .
Comparación Con Compuestos Similares
Cathepsin K inhibitor 5 can be compared with other cathepsin K inhibitors such as odanacatib, relacatib, and balicatib. These compounds also inhibit cathepsin K but may differ in their selectivity, potency, and pharmacokinetic properties . For instance, odanacatib is a highly selective oral cathepsin K inhibitor that has shown sustained reductions in bone resorption markers . Other similar compounds include inhibitors of cathepsins L, S, and B, which are also involved in bone resorption and other pathological conditions .
Propiedades
Fórmula molecular |
C35H51N7O8 |
|---|---|
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28-/m0/s1 |
Clave InChI |
BXITWTOKUFRLRD-KCHLEUMXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


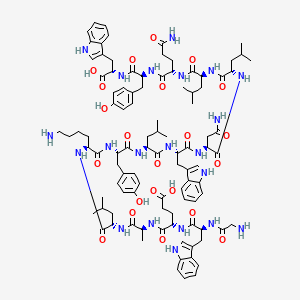
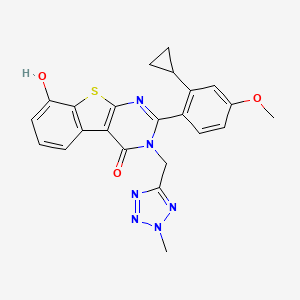
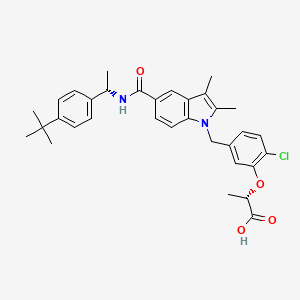
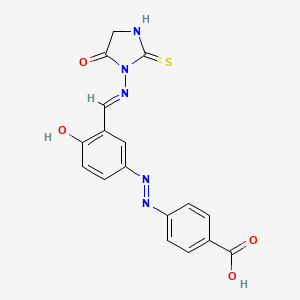
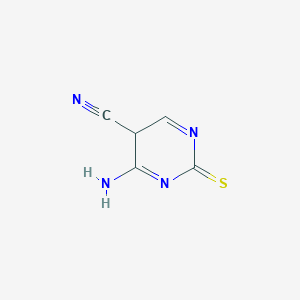
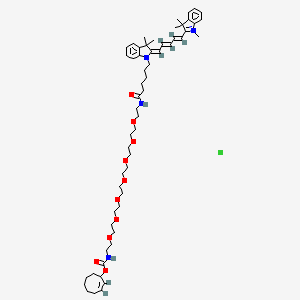
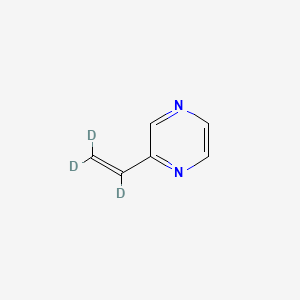

![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
